molecular formula C8H17NOS B14071370 N-butylidene-2-methylpropane-2-sulfinamide

N-butylidene-2-methylpropane-2-sulfinamide

Cat. No.: B14071370
M. Wt: 175.29 g/mol
InChI Key: ZBFJREMTWBYHFO-UHFFFAOYSA-N
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Description

N-butylidene-2-methylpropane-2-sulfinamide is a sulfinamide compound with the molecular formula C8H17NOS and a molecular weight of 175.29 g/mol. This compound has attracted significant attention in scientific research due to its unique chemical structure and properties.

Preparation Methods

N-butylidene-2-methylpropane-2-sulfinamide can be synthesized through various methods. One common synthetic route involves the condensation of 2-methyl-2-propanesulfinamide with butanal under specific reaction conditions . Industrial production methods may involve the use of copper-mediated condensation reactions .

Chemical Reactions Analysis

N-butylidene-2-methylpropane-2-sulfinamide undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones under appropriate conditions.

    Reduction: Reduction reactions can convert the sulfinamide group to the corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfinamide group acts as a leaving group.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like Grignard reagents . Major products formed from these reactions include sulfoxides, sulfones, and amines .

Scientific Research Applications

N-butylidene-2-methylpropane-2-sulfinamide has a wide range of scientific research applications:

    Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, aiding in the formation of enantiomerically pure compounds.

    Biology: The compound is utilized in the synthesis of biologically active molecules, including pharmaceuticals.

    Medicine: It serves as an intermediate in the production of drugs and other therapeutic agents.

    Industry: this compound is employed in the manufacture of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N-butylidene-2-methylpropane-2-sulfinamide involves its role as a chiral auxiliary. It facilitates diastereoselective addition reactions by acting as a chiral template . The sulfinamide group can also serve as a protecting group for amines, allowing for selective reactions at other functional groups .

Comparison with Similar Compounds

N-butylidene-2-methylpropane-2-sulfinamide can be compared with other sulfinamide compounds such as:

    tert-Butanesulfinamide:

    This compound: Similar in structure but with different substituents, leading to variations in reactivity and applications.

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical properties and reactivity patterns.

Properties

Molecular Formula

C8H17NOS

Molecular Weight

175.29 g/mol

IUPAC Name

N-butylidene-2-methylpropane-2-sulfinamide

InChI

InChI=1S/C8H17NOS/c1-5-6-7-9-11(10)8(2,3)4/h7H,5-6H2,1-4H3

InChI Key

ZBFJREMTWBYHFO-UHFFFAOYSA-N

Canonical SMILES

CCCC=NS(=O)C(C)(C)C

Origin of Product

United States

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